![molecular formula C11H15NO B13800638 N-[(2S)-But-3-en-2-yl]-4-methoxyaniline CAS No. 562870-92-2](/img/structure/B13800638.png)
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline is an organic compound characterized by the presence of a butenyl group attached to an aniline moiety with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-But-3-en-2-yl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with a suitable butenylating agent under controlled conditions. One common method is the alkylation of 4-methoxyaniline with (S)-but-3-en-2-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of microreactor technology can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions employed .
Scientific Research Applications
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of N-[(2S)-But-3-en-2-yl]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-But-3-en-2-yl]-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.
N-[(2S)-But-3-en-2-yl]-4-hydroxyaniline: Contains a hydroxy group instead of a methoxy group.
N-[(2S)-But-3-en-2-yl]-4-chloroaniline: Features a chloro substituent instead of a methoxy group.
Uniqueness
N-[(2S)-But-3-en-2-yl]-4-methoxyaniline is unique due to its specific combination of a butenyl group and a methoxy substituent on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
562870-92-2 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-[(2S)-but-3-en-2-yl]-4-methoxyaniline |
InChI |
InChI=1S/C11H15NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h4-9,12H,1H2,2-3H3/t9-/m0/s1 |
InChI Key |
YOJHGYKKXPRDBP-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C=C)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C=C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
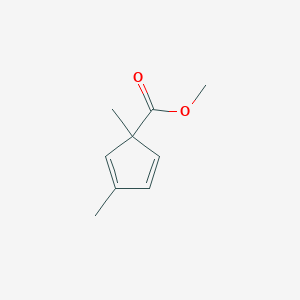
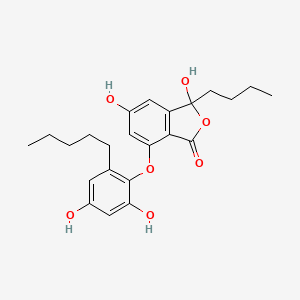

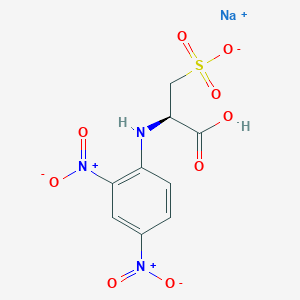
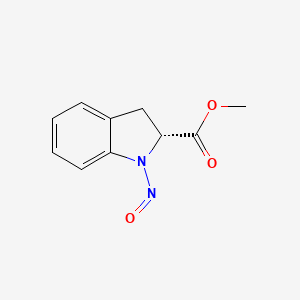
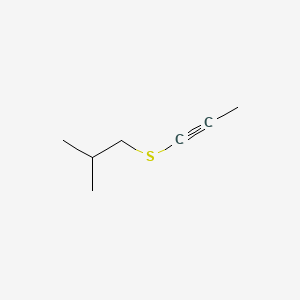


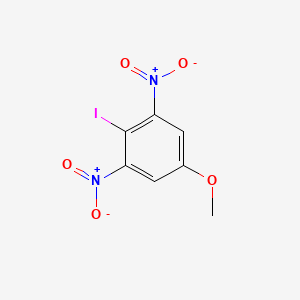
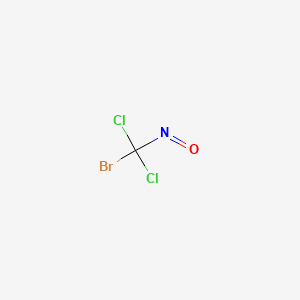
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B13800634.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)

